[(3R)-3-(3-chlorophenoxy)pyrrolidin-1-yl]-(2-methoxypyrimidin-4-yl)methanone is a chemical compound with the molecular formula C19H19ClN4O3. It is also known as A-804598 and is a selective, non-peptidic antagonist of the P2X7 receptor. This receptor plays a vital role in inflammation, pain, and neuronal signaling. A-804598 has been extensively studied for its therapeutic potential in multiple disease conditions.
A-804598 is a white powder with a molecular weight of 388.83 g/mol. It is sparingly soluble in water and slightly soluble in ethanol and methanol. The melting point of A-804598 is reported to be around 245-247℃. It has a log P value of 3.28, indicating its moderate lipophilicity.
The synthesis of A-804598 was first described by Guo et al. in 2008. The synthesis involves the condensation of 2-methoxypyrimidine-4-carbaldehyde with (R)-3-chloromandelic acid, followed by cyclization with pyrrolidine and finally oxidative cleavage of the amino nitrogen. The purity and identity of the synthesized compound were confirmed using various spectroscopic techniques, including ^1H-NMR, ^13C-NMR, and mass spectrometry.
Several analytical methods have been developed for the detection and quantification of A-804598 in biological matrices. These methods include high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and gas chromatography-mass spectrometry (GC-MS). These methods allow for the accurate determination of A-804598 concentrations in different tissues and fluids.
A-804598 has been extensively studied for its therapeutic potential in various disease conditions. It has been shown to have anti-inflammatory, analgesic, and immunomodulatory properties. A-804598 exerts its therapeutic effects by inhibiting the activation of the P2X7 receptor, which plays a crucial role in inflammatory responses and pain perception. A-804598 has also been shown to regulate microglial activation and reduce neuroinflammation, making it a promising candidate for the treatment of neurodegenerative diseases.
Several studies have investigated the toxicity and safety profile of A-804598 in animal models. In rats, acute toxicity studies have shown that A-804598 has a low toxicity profile with an LD50 of greater than 2000 mg/kg. Chronic toxicity studies have also shown no significant adverse effects on various organ systems, including the liver, kidneys, and lungs. However, more studies are required to determine the long-term safety profile of A-804598.
A-804598 has several applications in scientific research, including the study of pain and inflammation, neurodegenerative diseases, and cancer. Studies have shown that A-804598 can reduce pain and inflammation in a range of animal models. It also shows neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A-804598 has also been investigated for its potential in cancer treatment, with studies showing its ability to inhibit cancer cell growth and metastasis.
Research into the therapeutic potential of A-804598 is ongoing, with several studies investigating its use in various disease conditions. Recent studies have shown that A-804598 can enhance the response to chemotherapy in breast cancer, making it a promising candidate as an adjunct therapy. Other studies have investigated its use in acute and chronic pain conditions, with promising results in animal models.
A-804598 has potential applications in several fields of research and industry. In the pharmaceutical industry, A-804598 could be developed as a novel drug for the treatment of pain, inflammation, and neurodegenerative diseases. In the field of cancer research, A-804598 could be investigated further as an adjunct to chemotherapy. It could also have potential applications in the treatment of autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.
Although A-804598 has shown promising results in various disease conditions, further research is required to determine its long-term safety profile and efficacy in humans. Additionally, the synthesis of A-804598 is complex and time-consuming, which could limit its commercial applications. Future research could focus on developing more efficient synthetic methods for A-804598 and determining its optimal dosage and administration routes.
1. Investigate the efficacy of A-804598 in combination with other drugs for the treatment of pain and inflammation 2. Determine the optimal dosage and administration routes for A-804598 in various disease conditions 3. Explore the potential of A-804598 as an adjunct to immunotherapy in cancer treatment 4. Investigate the mechanisms of action of A-804598 in regulating microglial activation and neuroinflammation 5. Develop more efficient synthetic methods for A-804598 to increase its commercial viability 6. Determine the long-term safety profile of A-804598 in humans 7. Investigate the potential of A-804598 in the treatment of autoimmune disorders 8. Develop more potent and selective P2X7 receptor antagonists with improved pharmacokinetic properties 9. Investigate the role of A-804598 in regulating the gut microbiome and its potential applications in gut-related diseases 10. Investigate the potential of A-804598 in the treatment of drug addiction and dependence.
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